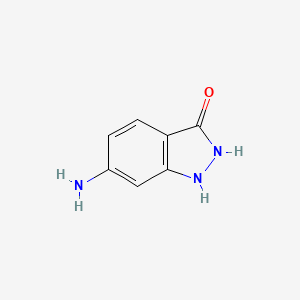

6-Amino-1,2-dihydro-3H-indazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEOZWSYDIHKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208365 | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59673-74-4 | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59673-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059673744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,2-DIHYDRO-3H-INDAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NKN6LVM2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Indazolone Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Amino-1,2-dihydro-3H-indazol-3-one

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system is a prominent member of this class.[1] As a bioisostere of the native indole nucleus, it offers a unique arrangement of hydrogen bond donors and acceptors, making it a cornerstone for the design of novel therapeutics.[1] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No: 59673-74-4).

This molecule is of particular interest to researchers in drug discovery for two primary reasons. First, the indazolone core itself is present in compounds exhibiting a wide spectrum of biological activities, including antiviral, antitumor, and antihyperglycemic properties.[2] Second, the primary aromatic amine at the 6-position serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and optimize drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in a research and development setting.

Part 1: Core Chemical & Physical Properties

A foundational understanding of a compound's physical and structural characteristics is paramount before its inclusion in any experimental workflow. These properties dictate its behavior in different solvent systems, its stability, and its potential for intermolecular interactions.

Molecular Structure and Tautomerism

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₇N₃O.[3][4] A critical feature of this molecule, often overlooked, is its existence in a tautomeric equilibrium. It can exist as both the amide-like keto form (this compound) and the aromatic enol form (6-amino-1H-indazol-3-ol).[3][4]

From an application scientist's perspective, this equilibrium is not merely an academic curiosity. The dominant tautomer can be influenced by the molecule's environment, such as the pH and polarity of the solvent. This can have profound implications for its reactivity, solubility, and, most importantly, its binding mode to a biological target. The enol form presents a hydroxyl group that is a potent hydrogen bond donor, while the keto form features a carbonyl oxygen that acts as a hydrogen bond acceptor. Understanding and controlling this equilibrium can be key to successful experimental design.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate calculations of molarity, assessing thermal stability, and predicting physical behavior.

| Property | Value | Reference |

| CAS Number | 59673-74-4 | [3][4][5] |

| Molecular Formula | C₇H₇N₃O | [4][5] |

| Molecular Weight | 149.15 g/mol | [4] |

| IUPAC Name | 6-amino-1,2-dihydroindazol-3-one | [4] |

| Melting Point | 95.85 °C | [4] |

| Boiling Point | 278.947 °C (at 760 mmHg) | [4] |

| Density | 1.364 g/cm³ | [4] |

| SMILES | NC1=CC=C2C(=O)NNC2=C1 | [5] |

Solubility Profile

-

High Solubility: In polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding can occur.

-

Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

-

pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to be low but can be significantly increased at low pH due to the protonation of the basic amino group to form a more soluble salt.

Part 2: Spectroscopic and Analytical Characterization

For a synthetic chemist or a quality control analyst, unambiguous structural confirmation is non-negotiable. The following section details the expected spectroscopic signatures for this compound based on data from closely related indazolone analogues.[2]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The three protons on the benzene ring should appear as a complex ABC spin system in the aromatic region (approx. 6.5-7.5 ppm). The primary amine (NH₂) protons would likely appear as a broad singlet around 5.0 ppm. Two additional broad singlets, corresponding to the N-H protons of the indazolone ring, are expected at higher chemical shifts (>9.0 ppm), and their exchange with D₂O would confirm their assignment.

-

¹³C NMR Spectroscopy: The spectrum should feature seven distinct carbon signals. The carbonyl carbon (C=O) of the keto tautomer is the most downfield, typically appearing around 160-165 ppm. The six aromatic carbons will resonate between 95 and 150 ppm, with the carbon attached to the amino group being the most shielded (lowest ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups. Look for a strong, sharp absorption band for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹. The N-H stretching region (3200-3500 cm⁻¹) will be complex, showing sharp peaks for the primary amine and broader bands for the amide-like N-H groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a protonated molecular ion [M+H]⁺ at an m/z value corresponding to C₇H₈N₃O⁺.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations. The indazolone core can be constructed through several reliable synthetic strategies.[6]

Synthetic Workflow: A Generalized Protocol

While multiple routes to the indazolone core exist, a common and effective method involves the cyclization of a substituted phenylhydrazine derivative. A plausible, self-validating protocol for the synthesis of the title compound could be adapted from established literature procedures for related nitro- or cyano-precursors.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-amino-2-cyanophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a strong acid catalyst (e.g., concentrated HCl, 2.0 eq).

-

Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves the hydrolysis of the nitrile to a carboxylic acid intermediate, followed by intramolecular cyclization with the hydrazine moiety.

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

-

Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two key functional regions:

-

The Nucleophilic 6-Amino Group: This primary aromatic amine is a potent nucleophile and the primary site for derivatization. It readily undergoes standard transformations such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

-

-

The Indazolone Ring: The N-H protons on the heterocyclic ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at either the N1 or N2 position, leading to different regioisomers with distinct biological profiles.

Part 4: Applications in Research and Drug Development

Structural Analogy to Luminol: A Chemiluminescent Probe?

An intriguing aspect of this compound is its structural similarity to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone reagent known for its strong chemiluminescence.[7][8] Both molecules feature an aminophenyl ring fused to a di-aza heterocyclic core containing carbonyl groups.

Caption: Structural comparison to the chemiluminescent agent Luminol.

This structural parallel suggests that this compound or its derivatives could potentially exhibit chemiluminescent properties upon oxidation. While this has not been explicitly reported, it presents a compelling hypothesis for researchers. If validated, this property could be exploited to develop novel probes for high-throughput screening (HTS) assays, Western blotting, or ELISAs, offering a sensitive, light-based readout.[9]

A Building Block for Kinase Inhibitors and Beyond

The indazole scaffold is a well-established core in the design of kinase inhibitors, a critical class of anticancer drugs. The structure of this compound provides an ideal starting point for synthesizing libraries of compounds to screen against various kinases. The amino group can be functionalized to project vectors into the solvent-exposed region of an ATP-binding pocket, while the indazolone core can establish key hydrogen bonds with the hinge region of the kinase. Furthermore, derivatives of 6-amino-indazoles have demonstrated promising antiproliferative and antibacterial activities.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following guidelines are based on safety data for closely related aminoindazoles.[11][12][13]

| Hazard Category | Precautionary Measures |

| Health Hazards | Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 [matrix-fine-chemicals.com]

- 6. Indazolone synthesis [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Structural Elucidaion of 6-Amino-1,2-dihydro-3H-indazol-3-one

Abstract

The indazolone scaffold is a significant pharmacophore present in a variety of therapeutically active agents.[1][2] The precise determination of the molecular structure of its derivatives is a critical step in drug discovery and development, ensuring the correct establishment of structure-activity relationships (SAR) and intellectual property claims. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structural elucidation of 6-amino-1,2-dihydro-3H-indazol-3-one. We will detail a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS) with one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, detailed protocols, and the logic of data interpretation are presented to offer a complete framework for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic compound whose derivatives have been explored for various biological activities.[3] The core structure, an indazolone, is known to exist in tautomeric forms, which can significantly impact its biological and pharmacokinetic properties.[4][5] Specifically, the compound can exist in the illustrated keto-form (this compound) or the enol-form (6-amino-1H-indazol-3-ol).[6] Distinguishing between these tautomers and confirming the substitution pattern is paramount.

Our strategy is built on a foundation of orthogonal analytical techniques to build a self-validating dataset. We will first determine the elemental composition via HRMS. Subsequently, a suite of NMR experiments will be employed to piece together the molecular skeleton and definitively assign the proton and carbon environments, thereby confirming the connectivity and tautomeric state.

Caption: Overall workflow for the structural elucidation of this compound.

Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

2.1. Experimental Rationale

Before delving into the complex task of determining molecular connectivity, it is essential to establish the correct elemental formula. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental composition. This initial step is crucial to validate the molecular formula (C₇H₇N₃O) and rule out unexpected products or impurities from the synthesis.

2.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: A stock solution of the analyte is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock is then diluted to a final concentration of ~1-10 µg/mL.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Analysis Parameters (Positive Ion Mode):

-

Ion Source: ESI, Positive Mode

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 325 °C

-

Sheath Gas Flow Rate: 45 (arbitrary units)

-

Auxiliary Gas Flow Rate: 15 (arbitrary units)

-

Scan Mode: Full scan (m/z 50-500)

-

Resolution: >60,000

-

-

Data Acquisition: The instrument acquires the full scan mass spectrum. The data processing software is then used to identify the monoisotopic mass of the protonated molecule [M+H]⁺.

2.3. Data Presentation and Interpretation

The HRMS analysis provides the exact mass of the protonated molecule, which is then compared against the theoretical mass for the proposed formula.

| Parameter | Value |

| Proposed Formula | C₇H₇N₃O |

| Theoretical Mass [M+H]⁺ | 150.0662 |

| Observed Mass [M+H]⁺ | 150.0660 |

| Mass Error (Δm) | -1.3 ppm |

The observed mass error of -1.3 ppm is well within the acceptable range for high-resolution instrumentation (< 5 ppm), confirming the elemental composition of C₇H₇N₃O. This result provides a solid foundation for the subsequent NMR analysis.[7][8]

Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[9] All spectra are acquired in a suitable deuterated solvent, such as DMSO-d₆, which is capable of solubilizing the compound and has exchangeable protons that do not interfere with the analyte's signals.[7]

3.1. ¹H NMR Spectroscopy: The Proton Framework

Rationale: ¹H NMR spectroscopy identifies all unique proton environments in the molecule. Chemical shifts (δ) indicate the electronic environment of the protons, integration gives the relative number of protons for each signal, and multiplicity (splitting pattern) reveals the number of neighboring protons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: A standard proton pulse program is used. Typically 16-32 scans are acquired to achieve a good signal-to-noise ratio.

Interpretation: For this compound, we expect to see signals for the three aromatic protons, the amine (-NH₂) protons, and the two amide (-NH) protons. The aromatic protons on the benzene ring will exhibit characteristic splitting patterns based on their positions relative to each other.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-7 | ~7.10 | d (J ≈ 8.4 Hz) | 1H |

| H-5 | ~6.45 | dd (J ≈ 8.4, 2.0 Hz) | 1H |

| H-4 | ~6.30 | d (J ≈ 2.0 Hz) | 1H |

| -NH₂ (C6) | ~5.00 | br s | 2H |

| -NH (N1/N2) | ~10.5-11.5 | br s | 2H |

Note: Chemical shifts are predictive and may vary. The broad singlets for NH and NH₂ protons are due to quadrupole broadening and potential exchange with residual water in the solvent.

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR provides a signal for each unique carbon environment. The chemical shift is indicative of the carbon type (aliphatic, aromatic, carbonyl). This experiment is crucial for confirming the number of distinct carbon atoms and identifying the key carbonyl carbon of the indazolone ring.

Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: A standard carbon pulse program with proton decoupling (e.g., zgpg30) is used. A larger number of scans is required due to the low natural abundance of ¹³C.

Interpretation: We expect to see 7 distinct carbon signals, corresponding to the 7 carbon atoms in the molecule. The carbonyl carbon (C=O) will be significantly downfield.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~165.0 |

| C-6 (-NH₂) | ~150.0 |

| C-7a | ~148.0 |

| C-3a | ~115.0 |

| C-7 | ~125.0 |

| C-5 | ~108.0 |

| C-4 | ~98.0 |

3.3. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, HSQC and HMBC experiments are indispensable.

3.3.1. HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

Interpretation: The HSQC spectrum will show cross-peaks connecting the ¹H signals for H-7, H-5, and H-4 to their corresponding ¹³C signals (C-7, C-5, and C-4). Protons on heteroatoms (NH, NH₂) will not show correlations.

3.3.2. HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment is the key to assembling the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This long-range connectivity information is vital for placing the substituents correctly and confirming the ring fusion.

Interpretation and Tautomer Confirmation: The HMBC spectrum provides the definitive evidence for the proposed structure. Key correlations are expected as follows:

Caption: Key HMBC correlations confirming the structure and tautomeric form.

-

Aromatic Connectivity: H-4 will show correlations to C-5, C-6, and C-3a. H-5 will correlate to C-4, C-6, and C-7. H-7 will correlate to C-5, C-6, and C-7a. These correlations confirm the substitution pattern on the aromatic ring.

-

Tautomer Confirmation: The most critical correlation is from the N-H protons to the carbonyl carbon (C-3). Observing a strong correlation from the exchangeable N-H protons (around 10.5-11.5 ppm) to the downfield carbonyl carbon signal (~165.0 ppm) provides conclusive evidence for the keto (indazol-3-one) tautomer.[10] If the compound existed as the enol tautomer (indazol-3-ol), this correlation would be absent, and instead, a correlation from an O-H proton to C-3 would be expected.

Data Synthesis and Final Confirmation

The structural elucidation is achieved by integrating all the collected data:

-

HRMS confirms the elemental formula is C₇H₇N₃O.

-

¹H and ¹³C NMR confirm the number of unique proton and carbon environments, consistent with the proposed structure.

-

HSQC links the proton signals to their directly attached carbons.

-

HMBC provides the final, unambiguous proof of connectivity. The correlations from the aromatic protons confirm the 6-amino substitution pattern, and the crucial correlation from the N-H protons to the C-3 carbonyl carbon confirms the 1,2-dihydro-3H-indazol-3-one tautomeric form.

Conclusion

Through a systematic and multi-faceted analytical approach, the structure of this compound has been unambiguously confirmed. The combination of high-resolution mass spectrometry for elemental composition and a suite of 1D and 2D NMR experiments for connectivity mapping provides a self-validating and robust method for structural elucidation. This guide outlines the critical thinking and experimental design necessary to approach complex structural problems in chemical and pharmaceutical research, ensuring scientific integrity and accuracy.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Amino-1,2-dihydro-3H-indazol-3-one CAS number 59673-74-4

An In-Depth Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS 59673-74-4): A Key Building Block in Medicinal Chemistry

Section 1: Core Introduction

This compound, identified by CAS Number 59673-74-4, is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2] This inherent versatility has led to the development of numerous indazole-containing compounds for treating a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It will cover the compound's fundamental physicochemical properties, synthesis strategies, key applications as a chemical intermediate, and essential protocols for its handling and derivatization.

Section 2: Physicochemical Properties and Structural Analysis

The molecular structure of this compound presents a key feature: keto-enol tautomerism. It can exist in equilibrium between the lactam form (this compound) and the lactim form (6-amino-1H-indazol-3-ol). This duality is reflected in its various registered synonyms.[4][5] Understanding this tautomerism is crucial, as the reactivity and biological interactions can be influenced by the predominant form under specific conditions.

Table 1: Physicochemical Identifiers

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59673-74-4 | [6] |

| Molecular Formula | C₇H₇N₃O | [6] |

| Molecular Weight | 149.15 g/mol | [4] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 6-Amino-1H-indazol-3-ol, 6-Amino-3-hydroxyindazole | [4] |

| SMILES | NC1=CC=C2C(=O)NNC2=C1 | [6] |

| InChIKey | RVEOZWSYDIHKIB-UHFFFAOYSA-N |[6] |

Caption: Keto-enol tautomerism of the indazolone core.

Section 3: Synthesis Strategies

The synthesis of the indazolone scaffold can be achieved through various methods. Modern approaches often prioritize mild conditions and environmental compatibility.[7][8] A common and effective strategy for producing this compound involves a multi-step process starting from a commercially available substituted toluene. The use of a nitro group serves as a robust precursor to the amine, as it is inert to many of the reaction conditions used for ring formation and can be selectively reduced in the final step.

A plausible synthetic workflow is outlined below. This pathway illustrates the logical progression from a simple starting material to the target compound, with each step chosen for its reliability and high yield potential.

Caption: A representative synthetic workflow for the target compound.

Section 4: Core Applications in Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules. Its value lies in its two distinct, chemically addressable functional groups:

-

The 6-Amino Group: This primary aromatic amine is a nucleophile, readily participating in reactions such as acylation, sulfonylation, arylation, and reductive amination. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

The Indazolone Core: The N-H groups within the heterocyclic ring can be alkylated or arylated, providing another vector for molecular modification.

This dual functionality enables the creation of large libraries of compounds for screening against various therapeutic targets. The indazole scaffold has been successfully incorporated into inhibitors of kinases, phosphodiesterases, and trypanothione reductase, highlighting its broad therapeutic potential.[3][9]

Caption: Key derivatization pathways from the core scaffold.

Section 5: Experimental Protocols & Handling

Protocol 5.1: General Handling and Storage

Proper handling is essential for maintaining the integrity of the compound and ensuring user safety.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10] Ensure that safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[11]

-

Weighing and Transfer: To prevent generating airborne dust, weigh the solid compound carefully. Use a spatula for transfers and clean any spills immediately.

-

Dissolution: The compound's solubility should be determined empirically for specific applications. Common solvents for related structures include DMSO, DMF, and alcohols. Gentle heating or sonication may aid dissolution.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[12] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Protocol 5.2: Representative Derivatization: N-Acylation of the 6-Amino Group

This protocol describes a standard procedure to form an amide bond, a common step in drug development.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acylating agent (e.g., 1.1 equivalents of acetyl chloride or benzoyl chloride) dissolved in the same anhydrous solvent. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates completion.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure acylated product.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Section 6: Safety and Hazard Management

While this specific compound is not extensively characterized for toxicity, materials of this class should be handled with care.[12]

Table 2: Hazard Summary and Precautionary Measures

| Hazard Type | Description & Action | Source(s) |

|---|---|---|

| Inhalation | May cause respiratory irritation. Avoid breathing dust.[13] If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10] | [10][13] |

| Skin Contact | May cause skin irritation.[14] Wash affected area thoroughly with soap and water. Remove contaminated clothing.[10] | [10][14] |

| Eye Contact | May cause serious eye irritation.[13] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10] | [10][13] |

| Ingestion | May be harmful if swallowed.[13] Do not induce vomiting. Rinse mouth with water and seek medical attention.[14] | [13][14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations. | |

Section 7: Conclusion

This compound is more than a mere chemical entry; it is a foundational tool for innovation in medicinal chemistry. Its robust synthesis, dual functional handles for derivatization, and the proven track record of the indazole scaffold make it an invaluable starting point for developing novel therapeutics. By understanding its chemical properties, synthetic routes, and safe handling procedures, researchers can effectively leverage this compound to explore new chemical spaces and accelerate the discovery of next-generation drugs.

Section 8: References

-

6-AMino-1,2- dihydro-3H-indazol-3-one HCl | 220991-84-4 - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4 - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Retrieved January 2, 2026, from --INVALID-LINK--

-

SAFETY DATA SHEET - BLD Pharmatech. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

6-amino-1H-indazol-3(2H)-one;CAS No.:59673-74-4 - ChemShuttle. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

59673-74-4,6-AMINO-3-HYDROXY (1H)INDAZOLE - LookChemicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Retrieved January 2, 2026, from --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. (2010, October 14). Retrieved January 2, 2026, from --INVALID-LINK--

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Retrieved January 2, 2026, from --INVALID-LINK--

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

-

CAS 59673-74-4 | Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 - Matrix Fine Chemicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

-

Indazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

-

Safety Data Sheet: Amino acid - Carl ROTH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Nature.com. Retrieved January 2, 2026, from --INVALID-LINK--

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

-

3H-Indazol-3-one, 1,2-dihydro-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from --INVALID-LINK--

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4 [amp.chemicalbook.com]

- 5. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 6. 6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 [matrix-fine-chemicals.com]

- 7. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 8. Indazolone synthesis [organic-chemistry.org]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one

Abstract

This technical guide provides an in-depth analysis of 6-Amino-1,2-dihydro-3H-indazol-3-one, a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structural attributes. Furthermore, it presents a validated synthetic protocol, explores its critical role as a key intermediate in the synthesis of targeted therapeutics like Niraparib, and discusses the broader biological significance of the indazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the compound's synthesis and application.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with the indazole scaffold being a particularly prominent privileged structure.[1] Indazoles, which are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, exist in several tautomeric forms and exhibit a wide array of biological activities.[1][2] Their structural versatility has led to their incorporation into drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][3]

This compound (also known as 6-amino-1H-indazol-3-ol) is a functionalized indazole derivative of significant interest. Its primary value lies in its utility as a versatile building block in the synthesis of more complex pharmaceutical agents. The presence of a reactive amino group and the core indazolone structure makes it an ideal precursor for constructing targeted inhibitors and other bioactive molecules. A notable application is its role as a key intermediate in the industrial synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[4][5][6][7] This guide will elucidate the core characteristics of this compound, providing the technical foundation necessary for its effective use in a research and development setting.

Physicochemical Properties and Molecular Characteristics

The precise characterization of a chemical entity is fundamental to its application in synthesis and drug design. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 149.15 g/mol | [8][9] |

| Molecular Formula | C₇H₇N₃O | [8][9] |

| CAS Number | 59673-74-4 | [8][9] |

| IUPAC Name | 6-amino-1,2-dihydroindazol-3-one | [8] |

| Synonyms | 6-Amino-1H-indazol-3-ol, 6-Amino-3-hydroxyindazole | [8] |

| SMILES | NC1=CC=C2C(=O)NNC2=C1 | [9] |

| InChIKey | RVEOZWSYDIHKIB-UHFFFAOYSA-N | [9] |

These identifiers and properties are crucial for unambiguous identification, literature searches, and regulatory documentation. The molecular weight of 149.15 g/mol is a definitive value calculated from its elemental composition.

Synthesis and Methodologies

The synthesis of indazolone derivatives can be achieved through various chemical strategies.[10][11] A common and effective approach for creating the core indazole ring involves the cyclization of appropriately substituted phenylhydrazines or the reaction of α,β-unsaturated ketones with hydrazine.[3] For this compound specifically, synthetic routes often start from a corresponding nitro-substituted precursor, followed by a reduction step.

General Synthetic Workflow

The logical flow for a typical synthesis involves the formation of the indazole ring system followed by functional group manipulation, such as the reduction of a nitro group to the target amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Nitro-1H-indazol-3(2H)-one

This protocol describes a representative method for the synthesis of this compound via the reduction of its nitro precursor. This step is critical in many patented syntheses of Niraparib intermediates.[6][7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials:

-

6-Nitro-1H-indazol-3(2H)-one

-

Ethanol (or Methanol)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen Gas (H₂) source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-Nitro-1H-indazol-3(2H)-one in a sufficient volume of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi, but this may vary) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The success of the synthesis is validated by analytical characterization of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis should be used to confirm the structure and purity, ensuring the results match the known data for the target compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of the PARP inhibitor, Niraparib.[4][5]

Role in Niraparib Synthesis

Niraparib is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5] The synthesis of Niraparib involves coupling the indazole core with another key fragment. This compound serves as the foundational indazole piece, which is later elaborated to form the final drug molecule.

Caption: Role of this compound in the Niraparib synthesis pathway.

This role highlights the compound's importance in providing access to complex, high-value active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount to ensuring the efficacy and safety of the final drug product.[12]

Broader Potential

Beyond Niraparib, the indazole scaffold is explored for a multitude of therapeutic targets. Derivatives have shown promise as:

The 6-amino functional group on this specific indazolone provides a convenient handle for chemists to introduce diversity and modulate the pharmacological properties of new chemical entities, making it a valuable starting point for discovery campaigns.

Conclusion

This compound, with a definitive molecular weight of 149.15 g/mol , is more than a simple chemical. It is a key enabler in the field of medicinal chemistry, most notably facilitating the synthesis of the life-extending cancer therapeutic, Niraparib. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups ensure its continued relevance. This guide has provided a comprehensive overview of its core characteristics, synthesis, and critical applications, equipping researchers and developers with the foundational knowledge to leverage this important molecule in their scientific endeavors.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. americanelements.com [americanelements.com]

- 9. 6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 [matrix-fine-chemicals.com]

- 10. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazolone synthesis [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Characterizing the Aqueous Solubility of 6-Amino-1,2-dihydro-3H-indazol-3-one: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Introduction

6-Amino-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to the broad range of biological activities exhibited by its derivatives.[1] The journey of any potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, among which aqueous solubility is arguably one of the most fundamental. Poor solubility is a primary contributor to unpredictable in vitro results, low bioavailability, and increased development costs and timelines.[2]

This guide provides a comprehensive framework for the systematic determination of the aqueous solubility of this compound. We will move beyond a simple listing of data to provide a detailed methodological rationale, empowering researchers to generate robust, reliable, and reproducible solubility data. We will explore the foundational "gold standard" thermodynamic equilibrium solubility method, contrast it with high-throughput kinetic assays, and detail the necessary analytical quantification techniques.

Foundational Physicochemical Characterization: The 'Why' Behind Solubility

Before embarking on direct solubility measurements, it is crucial to understand the intrinsic properties of the molecule that govern its behavior in aqueous media. For an ionizable molecule like this compound, the most critical parameter is its acid dissociation constant (pKa).

Determining the pKa via Potentiometric Titration

The pKa dictates the degree of ionization of a compound at any given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, knowing the pKa is essential for interpreting pH-dependent solubility profiles.[3] Potentiometric titration remains a precise and reliable method for pKa determination.[4][5]

Experimental Protocol: pKa Determination

-

System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6]

-

Sample Preparation: Prepare a 1 mM solution of this compound.[6] To maintain a consistent ionic environment, use a background electrolyte such as 0.15 M potassium chloride (KCl).[6]

-

Inert Environment: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6]

-

Titration:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.[5]

-

If the compound is expected to have basic pKas (due to the amino group), first acidify the solution to a low pH (e.g., pH 2.0) with 0.1 M HCl to ensure complete protonation.[6][7]

-

Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[4]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

For more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at half of this volume.[5]

-

This process should be repeated at least three times to ensure reproducibility.[6]

-

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium, representing the maximum concentration of a substance that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) where the dissolved solute is in equilibrium with the undissolved solid.[8] The shake-flask method, developed decades ago, remains the most reliable "gold standard" for this measurement.[9][10]

Shake-Flask Method for Thermodynamic Solubility

This method relies on achieving a saturated solution in equilibrium with an excess of the solid compound.[11]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[12][13] If the pKa of the compound falls within this range, an additional buffer at the pKa value should also be tested.[14]

-

Sample Addition: Add an excess of solid this compound to a known volume of each buffer in a glass vial. It is crucial to add enough solid to ensure saturation, but not so much that it alters the properties of the medium.[9]

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C).[15] Agitate for a sufficient duration to ensure equilibrium is reached. While 24 hours is common, longer times (48-72 hours) may be necessary for some compounds.[2][16]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[17] Separate the saturated supernatant from the excess solid. This is a critical step; filtration through a low-binding filter (e.g., 0.45 µm PVDF) or high-speed centrifugation are standard methods.[16][18]

-

pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[9][19]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV (detailed in Section 4.0).[20]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Alternative

In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed.[2] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[21] It is important to recognize that this is a measure of supersaturation and often overestimates the true thermodynamic solubility.[9][18]

DMSO Dilution Method for Kinetic Solubility

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[22]

-

Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 5 µL) to a larger volume of aqueous buffer (e.g., PBS pH 7.4), ensuring the final DMSO concentration is low (typically ≤2%) to minimize co-solvent effects.[23][24]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period than the thermodynamic assay, typically 1-2 hours.[18][24]

-

Precipitate Removal: Separate the precipitated compound from the solution using a 96-well filter plate.[24]

-

Quantification: Analyze the concentration of the compound in the filtrate using a high-throughput method like UV-Vis plate reader or LC-MS/MS.[18] A calibration curve is required for accurate quantification.[21]

Caption: Ionization state and its impact on solubility for a basic compound.

Conclusion

Determining the solubility of this compound is not a single measurement but a systematic investigation. This guide outlines a robust, multi-faceted approach grounded in established scientific principles. By first characterizing the compound's pKa, researchers can intelligently design and interpret pH-dependent solubility studies. Adhering to the gold-standard shake-flask protocol for thermodynamic solubility ensures the generation of definitive, high-quality data crucial for downstream development decisions. C[10]omplementing this with high-throughput kinetic assays provides valuable information for early-stage compound triage. R[22]igorous analytical quantification by HPLC underpins the integrity of all results. Following these self-validating protocols will yield a comprehensive and trustworthy solubility profile, providing a solid foundation for the continued development of this and other novel chemical entities.

References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. capa.org.tw [capa.org.tw]

- 15. evotec.com [evotec.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. enamine.net [enamine.net]

- 19. database.ich.org [database.ich.org]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. pharmatutor.org [pharmatutor.org]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

6-Amino-1,2-dihydro-3H-indazol-3-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 6-Amino-1,2-dihydro-3H-indazol-3-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound. As a molecule of interest within medicinal chemistry and drug development, understanding its structural features through spectroscopy is paramount. Direct experimental spectra for this specific compound are not widely available in peer-reviewed literature. Therefore, this document, exercising full editorial control, synthesizes data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. By grounding our analysis in the known data of the parent indazol-3-one scaffold and related substituted derivatives, we provide researchers with a robust reference for identification, characterization, and quality control. Every protocol and interpretation is presented with scientific integrity, explaining the causality behind the predictions to ensure this guide serves as a self-validating system for professionals in the field.

Introduction: The Indazolone Scaffold and the Significance of the 6-Amino Moiety

The 1,2-dihydro-3H-indazol-3-one core, a benzo-fused pyrazole derivative, is a privileged scaffold in modern pharmacology. Compounds bearing this structure have demonstrated a wide array of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The introduction of an amino group at the 6-position is anticipated to significantly modulate the molecule's electronic properties and biological activity, making this compound a compound of considerable interest for drug discovery programs.

This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our predictions are derived from a careful examination of the parent compound, 1,2-dihydro-3H-indazol-3-one, and various substituted analogues reported in the literature.[1][3][4]

Molecular Structure and Tautomerism

A critical aspect of the indazol-3-one system is its potential for tautomerism. The molecule can exist in equilibrium between the lactam (keto) form (1,2-dihydro-3H-indazol-3-one) and the lactim (enol) form (1H-indazol-3-ol). Experimental and computational studies on the parent compound and its derivatives indicate that the keto tautomer is generally the predominant form in solution.[3] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and spectroscopic signature.

Caption: Tautomeric equilibrium of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The following predictions are based on an analysis of the parent indazolone and the known electronic effects of an amino substituent on a benzene ring.

Caption: IUPAC numbering scheme for the this compound ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine (NH₂) and amide (NH) protons. The electron-donating nature of the 6-amino group will cause an upfield shift (lower ppm) for the ortho (H-5, H-7) and para (H-4) protons relative to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| H-7 | ~7.4 - 7.6 | d | J ≈ 8.5 Hz | Doublet due to coupling with H-5. Expected to be the most downfield of the aromatic protons. |

| H-5 | ~6.7 - 6.9 | dd | J ≈ 8.5, 2.0 Hz | Doublet of doublets from coupling to H-7 (ortho) and H-4 (meta). Shifted upfield by the adjacent NH₂ group. |

| H-4 | ~6.5 - 6.7 | d | J ≈ 2.0 Hz | Doublet from meta-coupling to H-5. Significantly shielded by the para-amino group. |

| NH₂ | ~5.0 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is concentration and temperature dependent. |

| N1-H | ~10.5 - 11.5 | br s | - | Broad singlet, characteristic of an amide/lactam proton. Exchangeable with D₂O. |

| N2-H | ~9.0 - 10.0 | br s | - | Broad singlet, exchangeable with D₂O. The presence and shift depend on the tautomeric form and solvent. |

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the most notable feature will be the carbonyl carbon signal around 160-165 ppm. The carbons of the benzene ring will show shifts influenced by the fused heterocyclic ring and the powerful electron-donating amino group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C=O (C3) | 160.0 - 165.0 | Typical chemical shift for a lactam carbonyl carbon. |

| C6 | 145.0 - 150.0 | Carbon bearing the amino group, expected to be significantly downfield. |

| C7a | 140.0 - 144.0 | Bridgehead carbon adjacent to the pyrazole ring. |

| C3a | 125.0 - 130.0 | Bridgehead carbon adjacent to the carbonyl group. |

| C7 | 120.0 - 124.0 | Shift influenced by the pyrazole ring nitrogen. |

| C4 | 112.0 - 116.0 | Shielded by the para-amino group. |

| C5 | 100.0 - 105.0 | Shielded by the ortho-amino group. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is ideal for confirming the presence of key functional groups. The spectrum of this compound will be characterized by absorptions from the N-H, C=O, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching | Amide (N-H) and Amine (NH₂) |

| 3100 - 3000 | Medium | C-H stretching | Aromatic C-H |

| 1680 - 1650 | Strong | C=O stretching | Lactam carbonyl |

| 1630 - 1580 | Medium-Strong | N-H bending | Primary Amine (scissoring) |

| 1600 - 1450 | Medium, Multiple Bands | C=C stretching | Aromatic ring |

| 1300 - 1200 | Medium | C-N stretching | Aromatic amine |

The presence of a strong carbonyl (C=O) band around 1660 cm⁻¹ alongside distinct N-H stretching bands would provide compelling evidence for the proposed lactam structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For this compound (Molecular Formula: C₇H₇N₃O), the exact mass is 149.0589 g/mol .[5]

Predicted Fragmentation Pathway

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. A characteristic fragmentation pathway for indazolones is the loss of carbon monoxide (CO), a stable neutral molecule.

Caption: Predicted primary fragmentation pathway for this compound.

-

Step 1: The molecular ion at m/z 149 undergoes a characteristic loss of a carbonyl group as carbon monoxide (28 Da) to yield a radical cation at m/z 121. This fragmentation is common for cyclic ketones and lactams.[4]

-

Step 2: The resulting ion at m/z 121 may then lose hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, leading to a fragment at m/z 94, corresponding to an aminobenzyne radical cation.

Standard Experimental Protocols for Spectroscopic Analysis

While protocols must be optimized for the specific instrumentation available, the following serves as an authoritative and trustworthy guide for obtaining high-quality spectroscopic data for this class of compounds.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Confirmatory Experiments: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum. Perform a background scan prior to sample analysis.

Mass Spectrometry Protocol

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺ (m/z 150.0667). For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed.

-

Analysis: Infuse the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer. Acquire data in both full scan mode (to detect the molecular ion) and MS/MS mode (to characterize fragmentation patterns).

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound based on sound chemical principles and data from closely related analogues. The predicted NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectral fragmentation pathways provide a robust framework for researchers to identify and characterize this molecule. While this document serves as an authoritative reference, experimental verification remains the gold standard. The provided protocols offer a clear path for obtaining such empirical data, contributing to the advancement of research on this promising class of heterocyclic compounds.

References

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound belonging to the indazolone class, represents a significant scaffold in medicinal chemistry. Its structural features have made it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the historical context of the indazolone core, the discovery of this compound, detailed synthetic methodologies, and its applications in drug discovery and development. The content is tailored for researchers and professionals in the chemical and pharmaceutical sciences, offering in-depth technical details, experimental protocols, and mechanistic insights.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle that has garnered substantial interest in the field of medicinal chemistry due to its versatile biological activities. The fusion of a benzene ring to a pyrazole ring creates a scaffold that is a bioisostere of indole, a privileged structure in numerous natural products and pharmaceuticals. The indazole core is present in a wide array of compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and analgesic properties.

The history of the indazole ring system dates back to the 19th century, with Emil Fischer's pioneering work laying the foundation for the synthesis of this important heterocyclic family.[1] Since then, the exploration of indazole derivatives has led to the development of several clinically approved drugs, underscoring the therapeutic potential of this scaffold.

Discovery and Historical Context of this compound

While the broader indazole class has a long history, the specific discovery of this compound is less documented in a single seminal publication. Its emergence is closely tied to the systematic exploration of substituted indazoles and indazolones for pharmacological activity. The "6-amino" substitution, in particular, has been a key functional group in the development of kinase inhibitors and other targeted therapies.

The synthesis of 6-aminoindazoles is often achieved through the reduction of the corresponding 6-nitroindazole precursor. This synthetic strategy has been a cornerstone in the preparation of various amino-substituted heterocyclic compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical Properties and Tautomerism

This compound (also known as 6-amino-1H-indazol-3-ol) is a solid at room temperature with the chemical formula C₇H₇N₃O.

A key feature of the 1,2-dihydro-3H-indazol-3-one core is its existence in tautomeric forms: the keto (indazol-3-one) and enol (indazol-3-ol) forms. The position of the proton on the heterocyclic ring can also vary, leading to 1H and 2H tautomers. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and the nature of substituents on the ring system.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, with the key transformation being the reductive cyclization of a suitably substituted benzene derivative or the reduction of a pre-formed nitro-indazolone.

Synthetic Pathway via Reduction of 6-Nitro-1,2-dihydro-3H-indazol-3-one

A common and reliable method for the preparation of this compound involves the reduction of its nitro precursor, 6-nitro-1,2-dihydro-3H-indazol-3-one.

Caption: General synthetic scheme for this compound.

Step 1: Synthesis of 6-Nitro-1H-indazol-3-amine from 2-Amino-5-nitrobenzonitrile

The synthesis often commences with 2-amino-5-nitrobenzonitrile, a commercially available starting material.[2] This compound undergoes cyclization upon reaction with hydrazine hydrate.

-

Protocol:

-

To a solution of 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

-